molecular formula C12H11NO B1608795 3-(2-Methoxyphenyl)pyridine CAS No. 5958-01-0

3-(2-Methoxyphenyl)pyridine

Cat. No. B1608795
CAS RN: 5958-01-0
M. Wt: 185.22 g/mol
InChI Key: HWWPLQGCHSVXQY-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)pyridine, also known as 3-MOP, is an organic compound that has a wide range of applications in both scientific research and industrial applications. 3-MOP is a heterocyclic aromatic compound that belongs to the class of pyridine derivatives. It is a colorless solid that is insoluble in water and has a molecular weight of 159.19 g/mol. The structure of 3-MOP consists of a phenyl ring and a pyridine ring attached to a methoxy group. 3-MOP has a variety of properties, including antifungal, antioxidant, and antiseptic activities.

Scientific Research Applications

Application in Chemical Synthesis

“3-(2-Methoxyphenyl)pyridine” is a chemical compound with the CAS Number: 5958-01-0 . It is often used in the field of chemical synthesis .

Application in Drug Synthesis

“3-(2-Methoxyphenyl)pyridine” might be used in the synthesis of certain drugs . The piperazine moiety is often found in drugs or in bioactive molecules .

Application in Biological Research

Indole derivatives, which “3-(2-Methoxyphenyl)pyridine” could potentially be a part of, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Application in Synthesis of Novel Molecules

“3-(2-Methoxyphenyl)pyridine” might be used in the synthesis of novel molecules with potential anti-inflammatory agents .

properties

IUPAC Name

3-(2-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWPLQGCHSVXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399712
Record name 3-(2-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)pyridine

CAS RN

5958-01-0
Record name 3-(2-Methoxyphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5958-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
AS Rebstock, F Mongin, F Trécourt… - Organic & biomolecular …, 2003 - pubs.rsc.org
2-(2- and 3-Pyridyl)anilines (1, 2), 2,2-dimethyl-N-[2-(2- and 3-pyridyl)phenyl]propanamides (3, 4), and 2-, 3- and 4-(2-methoxyphenyl)pyridines (7–9) are readily synthesized using cross…
Number of citations: 18 pubs.rsc.org
RR Kadiyala, D Tilly, E Nagaradja… - … A European Journal, 2013 - Wiley Online Library
With the aim of synthesizing biaryl compounds, several aromatic iodides were prepared by the deprotonative metalation of methoxybenzenes, 3‐substituted naphthalenes, isoquinoline, …
M Parmentier, P Gros, Y Fort - Tetrahedron, 2005 - Elsevier
The lithiation of nine anisylpyridines has been studied. While usual reagents did not react or gave addition products on pyridine ring, the BuLi-LiDMAE (LiDMAE=Me 2 N(CH 2 ) 2 OLi) …
Number of citations: 49 www.sciencedirect.com
D Crich, M Patel - Tetrahedron, 2006 - Elsevier
The stannane-mediated benzeneselenol-catalyzed addition of aryl iodides to a range of arenes and aromatic hetereocycles has been studied. With furan, thiophene, and several …
Number of citations: 48 www.sciencedirect.com
NA LaBerge, JA Love - European Journal of Organic Chemistry, 2015 - Wiley Online Library
A variety of functionalized biaryls can be accessed by coupling aryl and heteroaryl esters with boronic acids in Suzuki–Miyaura‐type decarbonylative cross‐coupling catalyzed by an …
BS Bhakuni, A Yadav, S Kumar, S Kumar - New Journal of Chemistry, 2014 - pubs.rsc.org
The role of radical initiators AMVN and AIBN has been studied in the potassium tert-butoxide mediated biaryl coupling reaction of aryl iodides with unactivated arenes. Radical initiator …
Number of citations: 29 pubs.rsc.org
J Zhang, L Zhao, M Song, TCW Mak, Y Wu - Journal of organometallic …, 2006 - Elsevier
The Suzuki cross-coupling reaction of 3-pyridylboronic pinacol ester with aryl iodides, bromides and chlorides was carried out in DMF/H 2 O (3/1, v/v) at 110C in the presence of …
Number of citations: 68 www.sciencedirect.com
AS Rebstock, F Mongin, F Trécourt, G Quéguiner - researchgate.net
The directed ortho-metallation (DoM) plays an important role in the modern organic synthesis. 1 Despite the maturity gained by the method since long, the way a substituent acts in its …
Number of citations: 2 www.researchgate.net
I Kondolff, H Doucet, M Santelli - Journal of Heterocyclic …, 2008 - Wiley Online Library
cis,cis,cis‐1,2,3,4‐Tetrakis(diphenylphosphinomethyl)cyclopentane/[PdCl(C 3 H 5 )] 2 efficiently catalyses the Suzuki reaction of heteroarylboronic acids with aryl bromides and also the …
Number of citations: 31 onlinelibrary.wiley.com
Y Yin - 2021 - search.proquest.com
This thesis contains Parts I-III. Part I of this thesis describes an extension of our previous work on an iron-catalyzed cross-coupling of alkyllithium reagents with aryl bromides. Notably, …
Number of citations: 0 search.proquest.com

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